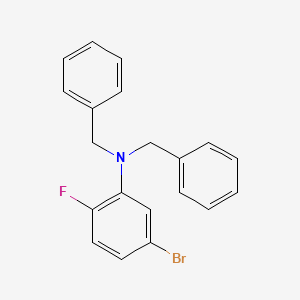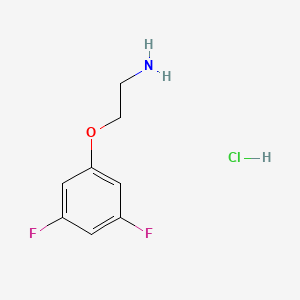
3-Chloro-4-iodophenol
Übersicht
Beschreibung
3-Chloro-4-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Phenols in general can interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions due to the presence of the hydroxyl group .
Mode of Action
Without specific studies, it’s hard to say exactly how 3-Chloro-4-iodophenol interacts with its targets. The hydroxyl group in phenols can form hydrogen bonds with biological molecules, potentially disrupting their normal function .
Biochemical Pathways
Phenols can potentially disrupt various biochemical pathways due to their ability to interact with proteins and other biological molecules .
Pharmacokinetics
Phenols are generally well-absorbed in the body and can be distributed throughout due to their relatively small size and polar nature .
Result of Action
Phenols can potentially cause cellular damage by interacting with and disrupting the function of proteins and other biological molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
3-Chloro-4-iodophenol plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it can act as a substrate for enzymes involved in halogenation and dehalogenation processes. The presence of both chlorine and iodine atoms makes it a versatile molecule for studying the effects of halogen substituents on enzyme activity and protein interactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms and specific amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in liver cells, as evidenced by changes in the levels of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound can modulate the expression of genes involved in detoxification pathways, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics . This inhibition occurs through the formation of a covalent bond between the iodine atom of this compound and the heme group of the enzyme, resulting in a decrease in enzyme activity and subsequent changes in gene expression related to detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity . At higher doses, this compound can lead to severe toxicity, including liver and kidney damage, as well as disruptions in metabolic pathways . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of halogenated compounds. It can interact with enzymes such as cytochrome P450s and glutathione S-transferases, which play key roles in the detoxification of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism and overall cell function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, its presence in the endoplasmic reticulum can influence protein folding and detoxification processes .
Eigenschaften
IUPAC Name |
3-chloro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGHLUZOSSRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855403-42-8 | |
| Record name | 3-chloro-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)



![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)

![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)

![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)
![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)
